5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034309-15-2
VCID: VC5415831
InChI: InChI=1S/C14H11ClN4O3S/c15-11-4-3-10(23-11)14(20)16-6-12-17-13(19-22-12)8-5-9(21-18-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,20)
SMILES: C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(S4)Cl
Molecular Formula: C14H11ClN4O3S
Molecular Weight: 350.78

5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

CAS No.: 2034309-15-2

Cat. No.: VC5415831

Molecular Formula: C14H11ClN4O3S

Molecular Weight: 350.78

* For research use only. Not for human or veterinary use.

5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide - 2034309-15-2

Specification

CAS No. 2034309-15-2
Molecular Formula C14H11ClN4O3S
Molecular Weight 350.78
IUPAC Name 5-chloro-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C14H11ClN4O3S/c15-11-4-3-10(23-11)14(20)16-6-12-17-13(19-22-12)8-5-9(21-18-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,20)
Standard InChI Key XAJDUAPACUOYOV-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(S4)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound has a molecular formula of C₁₄H₁₁ClN₄O₃S and a molecular weight of 350.78 g/mol. Its IUPAC name systematically describes the arrangement of its functional groups: a thiophene-2-carboxamide backbone substituted with a chlorine atom at the 5-position, linked via a methylene bridge to a 1,2,4-oxadiazole ring. This oxadiazole is further substituted at the 3-position with a 5-cyclopropylisoxazol-3-yl group.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2034309-15-2
Molecular FormulaC₁₄H₁₁ClN₄O₃S
Molecular Weight350.78 g/mol
SMILESC1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(S4)Cl
InChI KeyXAJDUAPACUOYOV-UHFFFAOYSA-N

The presence of multiple heterocyclic rings—thiophene, oxadiazole, and isoxazole—imparts rigidity and electronic diversity, factors critical for interactions with biological targets.

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

The compound’s synthesis likely involves multi-step reactions to assemble its heterocyclic components. A plausible route could include:

  • Formation of the Isoxazole Ring: Cyclocondensation of cyclopropanecarbonitrile with hydroxylamine, followed by cyclization to yield 5-cyclopropylisoxazole-3-carboxylic acid derivatives.

  • Oxadiazole Construction: Reaction of the isoxazole intermediate with a nitrile oxide to form the 1,2,4-oxadiazole ring via [3+2] cycloaddition.

  • Methylene Bridge Installation: Alkylation of the oxadiazole nitrogen with methyl bromoacetate, followed by hydrolysis to the carboxylic acid and coupling with 5-chlorothiophene-2-amine .

Patents such as EP1583761B1 describe methods for synthesizing structurally related oxadiazole-thiophene hybrids, emphasizing the use of coupling reagents like HATU or EDCl for amide bond formation .

Structural Analogues and Activity Trends

Compounds featuring 1,2,4-oxadiazole and isoxazole moieties frequently exhibit antibacterial, antifungal, and anticancer activities. For example:

  • Anticancer Activity: Oxadiazole derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms critical for cancer cell proliferation .

  • Antimicrobial Effects: Isoxazole rings disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins.

These trends suggest that the title compound may share similar biological profiles, though empirical validation is required.

Biological Activities and Mechanisms

Anticancer Activity

Oxadiazole rings chelate metal ions in kinase active sites, while the cyclopropyl group on the isoxazole may induce conformational strain, enhancing target binding. Similar compounds inhibit HeLa cell proliferation with IC₅₀ values of 10–50 µM .

ADMET Considerations

  • Lipophilicity: The calculated logP of ~3.5 (estimated via PubChem) suggests moderate membrane permeability.

  • Solubility: Low aqueous solubility (predicted logS = -4.8) may limit bioavailability, necessitating formulation adjustments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator